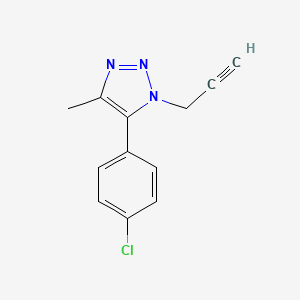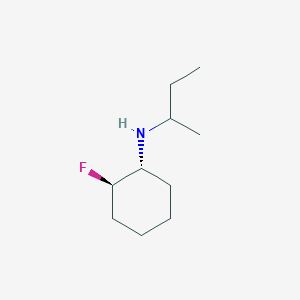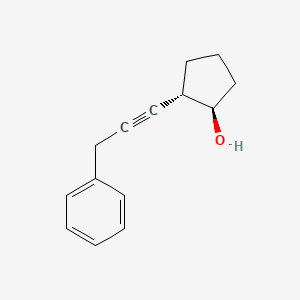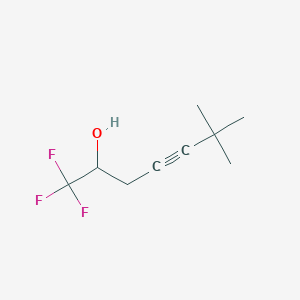![molecular formula C8H17NO2 B1485664 trans-2-[Ethyl(2-hydroxyethyl)amino]cyclobutan-1-ol CAS No. 2143562-82-5](/img/structure/B1485664.png)
trans-2-[Ethyl(2-hydroxyethyl)amino]cyclobutan-1-ol
Descripción general
Descripción
trans-2-[Ethyl(2-hydroxyethyl)amino]cyclobutan-1-ol: is a cyclic amino alcohol that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes a cyclobutane ring substituted with an ethyl group, a hydroxyethyl group, and an amino group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trans-2-[Ethyl(2-hydroxyethyl)amino]cyclobutan-1-ol typically involves the reaction of cyclobutanone with ethylamine and 2-hydroxyethylamine under controlled conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired amino alcohol. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride, and the reaction is typically carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification techniques such as distillation or crystallization are employed to isolate the pure compound .
Análisis De Reacciones Químicas
Types of Reactions
trans-2-[Ethyl(2-hydroxyethyl)amino]cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are employed for substitution reactions.
Major Products
Oxidation: Formation of cyclobutanone derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or alkylated cyclobutane derivatives.
Aplicaciones Científicas De Investigación
trans-2-[Ethyl(2-hydroxyethyl)amino]cyclobutan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which trans-2-[Ethyl(2-hydroxyethyl)amino]cyclobutan-1-ol exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell growth, differentiation, and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
- trans-2-[Methyl(2-hydroxyethyl)amino]cyclobutan-1-ol
- trans-2-[Propyl(2-hydroxyethyl)amino]cyclobutan-1-ol
- trans-2-[Butyl(2-hydroxyethyl)amino]cyclobutan-1-ol
Uniqueness
trans-2-[Ethyl(2-hydroxyethyl)amino]cyclobutan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, the ethyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for a variety of applications .
Propiedades
IUPAC Name |
(1R,2R)-2-[ethyl(2-hydroxyethyl)amino]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-2-9(5-6-10)7-3-4-8(7)11/h7-8,10-11H,2-6H2,1H3/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJHRWZLOTSRRCI-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1CCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CCO)[C@@H]1CC[C@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-ethyl-N-[(1R,2R)-2-fluorocyclohexyl]aniline](/img/structure/B1485584.png)
![(3S,4R)-4-[2-(4-bromophenyl)ethynyl]pyrrolidin-3-ol](/img/structure/B1485585.png)
![tert-butyl (3R,4R)-3-hydroxy-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyrrolidine-1-carboxylate](/img/structure/B1485586.png)



![(3R,4S)-4-fluoro-N-[(oxan-4-yl)methyl]oxolan-3-amine](/img/structure/B1485593.png)
![1-[(1-Fluorocyclohexyl)methyl]-1,4-diazepane](/img/structure/B1485596.png)
![1-[(1R,2R)-2-fluorocyclopentyl]-1,4-diazepane](/img/structure/B1485597.png)
![(1R,2S)-2-[2-(4-bromophenyl)ethynyl]cyclopentan-1-ol](/img/structure/B1485598.png)
![(1R,2S)-2-[2-(4-chlorophenyl)ethynyl]cyclopentan-1-ol](/img/structure/B1485599.png)

![(3S,4R)-4-[2-(4-chlorophenyl)ethynyl]oxolan-3-ol](/img/structure/B1485601.png)

